VX-11e

Catalog No.
S547047
CAS No.
896720-20-0
M.F
C24H20Cl2FN5O2
M. Wt
500.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX-11e

CAS Number

896720-20-0

Product Name

VX-11e

IUPAC Name

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide

Molecular Formula

C24H20Cl2FN5O2

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1

InChI Key

WUTVMXLIGHTZJC-OAQYLSRUSA-N

SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl

solubility

Soluble in DMSO

Synonyms

1H-Pyrrole-2-carboxamide, 4-(2-((2-chloro-4-fluorophenyl)amino)-5-methyl-4-pyrimidinyl)-N-((1S)-1-(3-chlorophenyl)-2-hydroxyethyl)-, 4-(2-((2-Chloro-4-fluorophenyl)amino)-5-methyl-4-pyrimidinyl)-N-((1S)-1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide, Vx-11e

Canonical SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl

Isomeric SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl

The exact mass of the compound 4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide is 499.0978 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Fluorine Compounds - Supplementary Records. It belongs to the ontological category of heteroarene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Scientific Field

VX-11e is primarily studied in the field of cancer research, specifically focusing on breast cancer and other malignancies. Its mechanism of action involves inhibiting the ERK (extracellular signal-regulated kinase) pathway, which plays a crucial role in cell proliferation, survival, and differentiation .

Results and Outcomes

Efficacy and Prognosis:

VX-11e is a potent and selective inhibitor of extracellular signal-regulated kinases (ERK), specifically targeting ERK2. This compound is recognized for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway, which is often implicated in various oncogenic processes. VX-11e has been studied for its potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of other chemotherapeutic agents.

Typical of small organic molecules. Its primary reaction involves binding to the ATP-binding site of ERK2, which inhibits its kinase activity. The inhibition mechanism is characterized by competitive binding, where VX-11e competes with ATP for the active site of the enzyme. This interaction results in a decrease in phosphorylated substrates downstream of ERK signaling, thereby affecting cellular proliferation and survival pathways.

The biological activity of VX-11e has been extensively studied, particularly regarding its effects on cancer cell lines. Research indicates that VX-11e can induce apoptosis and inhibit cell cycle progression in leukemia cells when used in combination with other agents like voreloxin. The compound has demonstrated significant cytotoxic effects against various cancer types, highlighting its potential as a therapeutic agent in oncology .

The synthesis of VX-11e involves several steps typical of organic synthesis methodologies. While specific proprietary methods may vary among manufacturers, a general synthetic route includes:

  • Formation of the Core Structure: Starting from commercially available precursors, a series of reactions including amination and cyclization are employed to construct the core structure.
  • Functionalization: Subsequent steps involve the introduction of functional groups that enhance selectivity and potency against ERK.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels.

VX-11e has several applications primarily in cancer research and therapeutic development:

  • Cancer Treatment: As an ERK inhibitor, it is being investigated for use in combination therapies to enhance the effectiveness of existing chemotherapeutics.
  • Research Tool: VX-11e serves as a valuable tool for studying the ERK signaling pathway and its implications in various cellular processes.

Interaction studies involving VX-11e have shown that it can synergistically enhance the effects of other chemotherapeutic agents. For instance, studies have demonstrated that combining VX-11e with voreloxin leads to improved inhibition of leukemia cell growth and increased apoptosis rates compared to either agent alone . These findings underscore the potential for VX-11e to be part of combination therapies aimed at overcoming resistance mechanisms in cancer treatment.

Several compounds exhibit structural or functional similarities to VX-11e, particularly as inhibitors of ERK or related kinases. Here are some notable examples:

Compound NameMechanismUnique Features
PD0325901ERK inhibitorMore potent against both ERK1 and ERK2; used in clinical trials for various cancers.
GDC-0994Selective ERK inhibitorDesigned for oral bioavailability; shows promise in treating solid tumors.
SCH772984Dual inhibitor (ERK1/2)Demonstrates anti-tumor activity across multiple cancer types; affects both ERK1 and ERK2 pathways.

Uniqueness of VX-11e

What sets VX-11e apart from these compounds is its selectivity towards ERK2 specifically, which may lead to fewer off-target effects compared to broader inhibitors. Additionally, its oral bioavailability makes it a convenient option for potential therapeutic use.

Extracellular Signal-Regulated Kinase 1 versus Extracellular Signal-Regulated Kinase 2 Structural Framework

The extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 isoforms share remarkable structural similarity, with 84% amino acid sequence identity throughout their kinase domains [10] [11]. Human extracellular signal-regulated kinase 1 comprises 379 amino acid residues, distinguished from extracellular signal-regulated kinase 2's 360 residues primarily by a 17-amino acid extension at the amino-terminal region and a 2-amino acid extension at the carboxyl-terminus [11] [12]. Despite this high degree of homology, subtle but functionally significant differences exist between the isoforms that influence their biological roles and pharmacological targeting strategies [13] [14].

The three-dimensional structures of extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 reveal nearly identical active site architectures, with conserved catalytic residues and adenosine triphosphate-binding pockets [11] [15]. However, critical differences emerge in regions distal to the active site, particularly in substrate-binding domains and regulatory sequences that govern protein-protein interactions [10] [12]. One notable distinction lies in the substrate-binding site, where a single isoleucine/leucine difference enables isoform-specific activity profiling using specialized chemoproteomic approaches [16] [17].

Comparative Binding Affinity and Inhibition Constants

VX-11e demonstrates remarkable equipotency against both extracellular signal-regulated kinase isoforms, with inhibition constant values of less than 2 nanomolar for extracellular signal-regulated kinase 2 and half-maximal inhibitory concentration values of 15 nanomolar and 17 nanomolar for extracellular signal-regulated kinase 2 and extracellular signal-regulated kinase 1, respectively [1] [2] [17]. This narrow selectivity window, representing only a 1.13-fold difference in potency, underscores the structural similarity of the adenosine triphosphate-binding sites between isoforms and suggests that VX-11e's binding mode is largely conserved across both targets [17].

Comprehensive kinase selectivity profiling reveals that VX-11e maintains greater than 200-fold selectivity over other kinases, including glycogen synthase kinase-3 (inhibition constant = 395 nanomolar), Aurora kinase A (inhibition constant = 540 nanomolar), and cyclin-dependent kinase 2 (inhibition constant = 852 nanomolar) [3] [4] [18]. This exceptional selectivity profile positions VX-11e as an ideal chemical probe for dissecting extracellular signal-regulated kinase-specific cellular functions without significant off-target effects that could confound experimental interpretations [17].

Cellular potency studies using human colon carcinoma HT29 cells demonstrate that VX-11e effectively inhibits cell proliferation with a half-maximal inhibitory concentration of 48 nanomolar, closely correlating with its biochemical potency against purified extracellular signal-regulated kinase proteins [1] [4]. This tight correlation between biochemical and cellular activity suggests efficient cellular penetration and sustained target engagement, characteristics that are essential for meaningful biological applications [17].

Binding Kinetics and Inhibition Constants

Thermodynamic and Kinetic Binding Parameters

VX-11e exhibits distinctive slow-binding kinetics that set it apart from conventional type I kinase inhibitors [5] [9]. Biolayer interferometry measurements reveal that VX-11e demonstrates slow association and dissociation rates when interacting with both extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2, with dissociation half-lives estimated between 35 and 46 minutes [5]. This prolonged residence time contrasts sharply with rapid-binding inhibitors such as FR180204 and 5-iodotubercidin, which exhibit dissociation rates of less than one minute [5].

The slow dissociation kinetics of VX-11e translate directly to enhanced biological efficacy in cellular systems [5]. Washout experiments in MDA-MB-231 breast cancer cells demonstrate that VX-11e maintains inhibition of downstream extracellular signal-regulated kinase substrates, including ribosomal protein S6 kinase 1 and E26 transformation-specific transcription factor 1, for approximately 1-2 hours following inhibitor removal from culture medium [5]. This sustained inhibition correlates precisely with the in vitro dissociation kinetics, providing compelling evidence that slow off-rates contribute to prolonged target engagement in living systems [5].

Conformational Selection and Binding Mechanisms

VX-11e demonstrates remarkable conformational selectivity properties, particularly evident in its differential binding to inactive (unphosphorylated) versus active (dually phosphorylated) forms of extracellular signal-regulated kinase 2 [9]. Kinetic competition assays reveal that VX-11e binds with distinct affinities to these conformational states, suggesting a mechanism of conformational selection rather than simple induced fit [9]. Two-dimensional heteronuclear multiple-quantum correlation nuclear magnetic resonance experiments confirm that VX-11e stabilizes different conformational states depending on the phosphorylation status of extracellular signal-regulated kinase 2 [9].

In the active extracellular signal-regulated kinase 2 apoenzyme, two distinct conformers exist in equilibrium, designated as L and R states [6] [19]. VX-11e binding strongly shifts this equilibrium completely toward the R state, effectively trapping the kinase in a specific conformational state [6] [19]. This conformational selection mechanism has profound implications for extracellular signal-regulated kinase regulation, as it influences not only catalytic activity but also interactions with downstream effectors and regulatory proteins [6] [20].

Hydrogen-exchange mass spectrometry studies provide additional insights into VX-11e's conformational selection properties [19] [21]. The extent of hydrogen exchange protection correlates directly with R state formation, and VX-11e binding produces enhanced protection compared to other extracellular signal-regulated kinase inhibitors and adenosine nucleotides [19]. These measurements reveal that VX-11e induces differential binding interactions within the active sites of phosphorylated versus unphosphorylated extracellular signal-regulated kinase 2, demonstrating state-dependent binding preferences [19].

Molecular Basis of Slow Binding Kinetics

The structural basis for VX-11e's slow binding kinetics involves specific aromatic stacking interactions within the extracellular signal-regulated kinase 2 active site [5]. Crystal structure analysis reveals that the chlorobenzene moiety of VX-11e occupies a position similar to the phosphate-binding loop tyrosine 36 in other extracellular signal-regulated kinase complexes, leading to phosphate-binding loop distortion [5]. This distortion orients phosphate-binding loop tyrosine 36 toward the alpha C-helix tyrosine 64, forming a critical stacking interaction that stabilizes the inhibitor-enzyme complex [5].

Mutagenesis studies targeting these key tyrosine residues confirm their importance for slow binding kinetics [5]. Single-point mutations Y36Q and Y64K significantly affect inhibitor off-rates, while double mutations Y36Q/Y64K and Y36Q/Y64D further accelerate dissociation kinetics while reducing binding affinity [5]. These findings demonstrate that both aromatic residues contribute to the kinetic stability of the VX-11e-extracellular signal-regulated kinase 2 complex, providing a molecular explanation for the compound's prolonged residence time [5].

The unique kinetic behavior of VX-11e extends beyond simple residence time considerations to influence broader aspects of extracellular signal-regulated kinase regulation [5] [19]. Unlike conventional type I inhibitors, VX-11e does not inhibit activating phosphorylation of extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 by upstream mitogen-activated protein kinase kinases, maintaining the integrity of the phosphorylation cascade while selectively blocking catalytic activity [5]. This selective inhibition profile preserves important regulatory mechanisms while achieving effective pathway blockade [7] [8].

Conformational Dynamics in Extracellular Signal-Regulated Kinase 2-VX-11e Complexes

Structural Architecture of the VX-11e Binding Mode

The crystal structure of the extracellular signal-regulated kinase 2-VX-11e complex reveals a canonical type I binding mode characterized by extensive interactions across the adenosine triphosphate-binding site [5] [22]. The pyrimidylpyrrole scaffold adopts a conformation that positions the aminopyrimidine moiety for hydrogen bonding with the hinge backbone residues, specifically forming contacts with methionine 106 [5]. The central triazolopyridine core establishes additional hydrogen bonds with the gatekeeper glutamine 103 and participates in the conserved lysine-glutamate salt bridge network involving lysine 52 [5].

The chlorophenyl substituent of VX-11e occupies a critical position within the binding pocket, creating van der Waals interactions with the glycine-rich phosphate-binding loop [5]. This positioning forces a conformational rearrangement of the phosphate-binding loop, particularly affecting tyrosine 36, which adopts an orientation that facilitates aromatic stacking interactions with alpha C-helix tyrosine 64 [5]. These aromatic-aromatic interactions represent a key structural feature that distinguishes VX-11e from other type I extracellular signal-regulated kinase inhibitors and contributes significantly to its unique kinetic properties [5].

Dynamic Equilibrium and Conformational States

Nuclear magnetic resonance studies of the extracellular signal-regulated kinase 2-VX-11e complex reveal that inhibitor binding stabilizes specific conformational states within the kinase architecture [6] [19]. In the dually phosphorylated, active form of extracellular signal-regulated kinase 2, two conformational states (L and R) exist in dynamic equilibrium with a small energetic difference of approximately 0.8 kilocalories per mole favoring the R state [19]. VX-11e binding shifts this equilibrium dramatically toward the R state, effectively trapping the kinase in this conformation [6] [19].

The conformational selection mechanism employed by VX-11e has far-reaching consequences for extracellular signal-regulated kinase 2 function beyond simple catalytic inhibition [19] [21]. The stabilization of the R state influences the conformation of the activation loop, a regulatory region that controls recognition by downstream substrates and regulatory phosphatases [19]. Hydrogen-exchange mass spectrometry measurements demonstrate that VX-11e binding enhances protection of peptides containing the phosphothreonine 183 and phosphotyrosine 185 activation loop residues, suggesting stabilization of the active loop conformation [19].

Allosteric Communication and Long-Range Effects

VX-11e binding initiates a network of allosteric communications that extend well beyond the immediate adenosine triphosphate-binding site [19] [21]. The conformational changes induced by inhibitor binding at the active site are transmitted to distal regulatory regions, including the activation loop and P+1 segment, through a series of coupled structural rearrangements [19]. These long-range effects demonstrate that VX-11e functions not merely as a competitive adenosine triphosphate antagonist but as an allosteric modulator that influences multiple aspects of kinase structure and dynamics [21].

The coupling between inhibitor occupancy and activation loop dynamics has functional implications for extracellular signal-regulated kinase 2 regulation by upstream and downstream partners [19]. VX-11e binding partially inhibits the rate of dephosphorylation at the activation loop by mitogen-activated protein kinase phosphatase 3, demonstrating that conformational selection by the inhibitor affects recognition by regulatory enzymes [21]. This protection from dephosphorylation represents an additional mechanism by which VX-11e maintains prolonged extracellular signal-regulated kinase pathway inhibition in cellular systems [19].

The enhanced hydrogen exchange protection observed in the presence of VX-11e extends to regions involved in substrate recognition and catalytic competency [19]. Peptides corresponding to the P+1 loop and alpha F-helix amino-terminus show increased protection compared to other extracellular signal-regulated kinase inhibitors, indicating that VX-11e stabilizes these regions in conformations that may be optimized for substrate binding but catalytically incompetent due to active site occupation [19]. This paradoxical stabilization of substrate-binding competent conformations while maintaining catalytic inhibition represents a sophisticated mechanism of kinase regulation [21].

Comparative Analysis with Other Extracellular Signal-Regulated Kinase Inhibitors

The conformational dynamics induced by VX-11e stand in marked contrast to those observed with other extracellular signal-regulated kinase inhibitors [6] [19]. While VX-11e promotes formation of the R state and stabilizes the activation loop in an active-like conformation, other inhibitors such as SCH772984 demonstrate opposite effects, shifting the equilibrium toward the L state and disrupting activation loop organization [6] [19]. This differential conformational selection highlights the importance of inhibitor-specific structural features in determining both binding kinetics and functional outcomes [19].

The unique binding mode of VX-11e, characterized by phosphate-binding loop distortion and aromatic stacking interactions, creates a distinct microenvironment within the extracellular signal-regulated kinase 2 active site [5]. Comparison with other type I inhibitors reveals that while many compounds can achieve potent biochemical inhibition, few demonstrate the combination of slow binding kinetics and conformational selectivity that characterizes VX-11e [5] [9]. This distinctive profile makes VX-11e an invaluable tool for understanding the relationship between inhibitor binding mode, target residence time, and biological efficacy in kinase drug discovery [5] [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

499.0978084 g/mol

Monoisotopic Mass

499.0978084 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

VTX-11e

Dates

Last modified: 08-15-2023
1: Shin M, Franks CE, Hsu KL. Isoform-selective activity-based profiling of ERK signaling. Chem Sci. 2018 Feb 6;9(9):2419-2431. doi: 10.1039/c8sc00043c. eCollection 2018 Mar 7. PubMed PMID: 29732117; PubMed Central PMCID: PMC5909473.
2: Guo QS, Song Y, Hua KQ, Gao SJ. Involvement of FAK-ERK2 signaling pathway in CKAP2-induced proliferation and motility in cervical carcinoma cell lines. Sci Rep. 2017 May 18;7(1):2117. doi: 10.1038/s41598-017-01832-y. PubMed PMID: 28522860; PubMed Central PMCID: PMC5437009.
3: Krepler C, Xiao M, Sproesser K, Brafford PA, Shannan B, Beqiri M, Liu Q, Xu W, Garman B, Nathanson KL, Xu X, Karakousis GC, Mills GB, Lu Y, Ahmed TA, Poulikakos PI, Caponigro G, Boehm M, Peters M, Schuchter LM, Weeraratna AT, Herlyn M. Personalized Preclinical Trials in BRAF Inhibitor-Resistant Patient-Derived Xenograft Models Identify Second-Line Combination Therapies. Clin Cancer Res. 2016 Apr 1;22(7):1592-602. doi: 10.1158/1078-0432.CCR-15-1762. Epub 2015 Dec 16. PubMed PMID: 26673799; PubMed Central PMCID: PMC4818716.

Explore Compound Types